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molecular formula C13H9BrN2O B3058959 N-(4-Bromophenyl)benzo[d]oxazol-2-amine CAS No. 93186-69-7

N-(4-Bromophenyl)benzo[d]oxazol-2-amine

Cat. No. B3058959
M. Wt: 289.13 g/mol
InChI Key: PSSOLKKCZOLPGZ-UHFFFAOYSA-N
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Patent
US06660744B1

Procedure details

4-Bromoaniline (3.9 g, 0.0227 mol) was added to a solution of 2-chlorobenzoxazole (1.16 g, 0.00755 mol) in xylenes and the reaction mixture was heated at 100° C. for 2 hours. It was cooled to ambient temperature and concentrated under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and water (50 mL), the organic phase was dried with magnesium sulfate and concentrated under reduced pressure. The residue was triturated in n-heptane and the precipitate collected by filtration and dried to yield N-(1,3-benzoxazol-2-yl)-N-(4-bromophenyl)amine (1.48 g, 0.00512 mol) as a white solid.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl[C:10]1[O:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1>>[O:11]1[C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=[C:10]1[NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Name
Quantity
1.16 g
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC=C2
Name
xylenes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to ambient temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (50 mL) and water (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated in n-heptane
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1C(=NC2=C1C=CC=C2)NC2=CC=C(C=C2)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.00512 mol
AMOUNT: MASS 1.48 g
YIELD: CALCULATEDPERCENTYIELD 67.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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